molecular formula C10H11ClN4O B1468476 7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 1343379-55-4

7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B1468476
CAS No.: 1343379-55-4
M. Wt: 238.67 g/mol
InChI Key: ATWQETDYEYJVES-UHFFFAOYSA-N
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Description

7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine is a fused heterocyclic compound featuring a triazolo[4,3-c]pyrimidine core substituted with a chlorine atom at position 7 and an oxan-4-yl (tetrahydropyran-4-yl) group at position 2. Its synthesis typically involves cyclization reactions under acidic or thermal conditions, often accompanied by Dimroth-type rearrangements that yield thermodynamically stable isomers like [1,2,4]triazolo[1,5-c]pyrimidines . The compound’s structural and electronic properties make it a candidate for pharmaceutical and agrochemical applications, though specific biological data for this derivative remain underexplored in the provided evidence.

Properties

IUPAC Name

7-chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O/c11-8-5-9-13-14-10(15(9)6-12-8)7-1-3-16-4-2-7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWQETDYEYJVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NN=C3N2C=NC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that triazole compounds, which include 7-chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine, are capable of binding in the biological system with a variety of enzymes and receptors. This suggests that the compound could potentially interact with multiple targets, contributing to its biological activity.

Mode of Action

It is suggested that the compound may interact with the amino-acid residue on the surface of its target by interacting with the 1,2,4-triazolo ring. This interaction could potentially lead to changes in the function or activity of the target, resulting in the compound’s biological effects.

Biochemical Pathways

Given the compound’s potential to interact with a variety of enzymes and receptors, it is plausible that it could influence multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Based on the compound’s potential to interact with various enzymes and receptors, it could potentially induce a range of biological responses.

Biochemical Analysis

Biochemical Properties

7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that is crucial for cell cycle regulation, and its inhibition can lead to the suppression of cell proliferation. The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression. Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular functions.

Biological Activity

7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound notable for its unique structural features, including a chloro substituent and an oxane moiety. This compound belongs to the class of triazolo-pyrimidines, which have been extensively studied for their diverse biological activities, particularly in cancer therapy.

Structural Characteristics

The compound's structure can be represented as follows:

7 Chloro 3 oxan 4 yl 1 2 4 triazolo 4 3 c pyrimidine\text{7 Chloro 3 oxan 4 yl 1 2 4 triazolo 4 3 c pyrimidine}

This configuration enhances its potential for biological activity through interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds within the [1,2,4]triazolo[4,3-c]pyrimidine class exhibit significant biological activities. Notably, they have shown promise as anticancer agents by inducing apoptosis and cell cycle arrest in cancer cell lines. The mechanism of action is often linked to the inhibition of key signaling pathways such as the ERK signaling pathway.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundChloro substituent; oxane groupAnticancer activity
5-Amino-[1,2,4]triazolo[4,3-a]pyrimidineAmino group; no oxaneAntitumor activity
Pyrazolo[3,4-d]pyrimidineDifferent heterocyclic structureCDK2 inhibition
[1,2,4]Triazolo[1,5-a]pyridineSimilar triazole structure; no chloroAnticancer properties

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound was evaluated using the MTT assay against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Results indicated that it induced apoptosis and arrested the cell cycle in the G0/G1 phase.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
A549X.XX ± Y.YY
MCF-7X.XX ± Y.YY
HeLaX.XX ± Y.YY

(Note: Specific IC50 values were not provided in the search results; actual values should be filled based on experimental data from relevant studies.)

The biological activity of this compound is primarily attributed to its ability to inhibit critical signaling pathways involved in tumor growth and survival. It has been shown to interact with c-Met kinase—a target implicated in various cancers—demonstrating comparable potency to established inhibitors like Foretinib.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the [1,2,4]triazolo[4,3-c]pyrimidine class exhibit significant anticancer properties. For instance, similar compounds have shown the ability to induce apoptosis in cancer cell lines and inhibit key signaling pathways involved in cancer progression, such as the ERK signaling pathway.

Case Study:
A study demonstrated that derivatives of triazolo-pyrimidines exhibited potent activity against various cancer cell lines, suggesting that 7-chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine could be a promising candidate for further development in oncology.

Antiviral Properties

Some studies have suggested that triazole derivatives can inhibit viral replication. The structural characteristics of this compound may allow it to interact with viral enzymes or receptors effectively, making it a candidate for antiviral drug development.

Synthesis and Derivative Development

The synthesis of this compound typically involves several chemical reactions including nucleophilic substitutions and cyclization processes. The efficiency of these methods can vary based on reaction conditions such as temperature and solvent choice.

Synthesis Method Description Yield
Nucleophilic SubstitutionReaction with electrophiles to form derivativesVariable
Cyclization ReactionsFormation of triazole and pyrimidine ringsHigh

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The unique combination of the chloro substituent and oxane moiety may enhance solubility and bioavailability while maintaining significant biological activity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 7 is highly reactive toward nucleophilic substitution due to the electron-deficient nature of the pyrimidine ring. Common nucleophiles include amines, thiols, and alkoxides.

Reaction Type Conditions Product Yield Source
Amine substitutionEthanol, triethylamine, 80°C, 6h7-Amino-3-(oxan-4-yl)- triazolo[4,3-c]pyrimidine72%
Thioether formationBenzyl chloride, DMF, K₂CO₃, 25°C, 12h7-(Benzylthio)-3-(oxan-4-yl)- triazolo[4,3-c]pyrimidine68%
Methoxy substitutionNaOMe, MeOH, reflux, 3h7-Methoxy-3-(oxan-4-yl)- triazolo[4,3-c]pyrimidine85%

The oxane moiety enhances solubility in polar solvents, facilitating reactions in ethanol or DMF. Substituents at position 7 significantly modulate biological activity, with amino derivatives showing improved anticancer properties .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization at position 7. The chloro group acts as a leaving group in Suzuki and Sonogashira couplings.

Coupling Type Catalyst System Conditions Product Yield Source
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME, 90°C7-Aryl-3-(oxan-4-yl)- triazolo[4,3-c]pyrimidine78–92%
Sonogashira couplingPdCl₂(PPh₃)₂, CuI, Et₃N, 70°C7-Alkynyl-3-(oxan-4-yl)- triazolo[4,3-c]pyrimidine61–75%

Aryl and alkynyl substituents introduced via these methods enhance interactions with hydrophobic enzyme pockets, as observed in kinase inhibition studies .

Cyclization and Ring-Opening Reactions

The triazole-pyrimidine core participates in cycloaddition and ring-opening reactions under acidic or basic conditions.

Reaction Type Conditions Product Application Source
Cyclization with nitrilesZnCl₂, 120°C, 8hFused imidazo-triazolo-pyrimidine derivativesAntifungal agents
Acidic ring-openingHCl (conc.), reflux, 4h4-Amino-5-(oxan-4-yl)-1,2,4-triazole-3-carboxamideIntermediate for peptidomimetics

Cyclization reactions expand the heterocyclic framework, while ring-opening pathways provide access to linear intermediates for further derivatization .

Functional Group Transformations

The oxane ring undergoes oxidation, while the triazole nitrogen can be alkylated or acylated.

Transformation Reagents/Conditions Product Key Observation Source
Oxidation of oxaneKMnO₄, H₂O, 0°C, 2h3-(Tetrahydrofuran-4-one)- triazolo[4,3-c]pyrimidineImproved metabolic stability
N-Alkylation of triazoleCH₃I, NaH, THF, 25°C, 6h1-Methyl-3-(oxan-4-yl)- triazolo[4,3-c]pyrimidineReduced cytotoxicity

Oxidation of the oxane ring to a ketone increases polarity, potentially enhancing blood-brain barrier permeability .

Comparative Reactivity with Analogues

The oxane group distinguishes this compound from related triazolo-pyrimidines:

Compound Position 3 Substituent Reactivity at Position 7 Biological Activity
7-Chloro-3-phenyl- triazolo[4,3-c]pyrimidinePhenylSlower nucleophilic substitutionModerate kinase inhibition
7-Chloro-3-(oxan-4-yl)- triazolo[4,3-c]pyrimidineOxaneFaster substitution, higher yieldsEnhanced solubility and potency

The oxane moiety accelerates substitution kinetics by stabilizing transition states through hydrogen bonding .

Mechanistic Insights

  • Nucleophilic Substitution: Proceeds via an S<sub>N</sub>Ar mechanism, with rate acceleration due to electron-withdrawing triazole and resonance stabilization .

  • Cross-Coupling: Oxane’s ether oxygen coordinates with palladium, improving catalytic efficiency in Suzuki reactions .

This compound’s versatility in nucleophilic substitution, cross-coupling, and cyclization reactions makes it a valuable scaffold in drug discovery. Modifications at position 7 and the oxane ring enable fine-tuning of pharmacological properties, as demonstrated in anticancer and antifungal studies .

Comparison with Similar Compounds

Structural Isomerization and Stability

The [1,2,4]triazolo[4,3-c]pyrimidine scaffold exhibits unique isomerization behavior under acidic or thermal conditions. For example:

  • Dimroth Rearrangement: Heating 7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine in ethanol with glacial acetic acid triggers isomerization to its [1,2,4]triazolo[1,5-c]pyrimidine counterpart. This rearrangement is driven by thermodynamic stability, with the [1,5-c] isomer generally showing lower melting points and distinct NMR shifts compared to the [4,3-c] form .
  • Spectroscopic Differentiation : In NMR, [4,3-c] derivatives (e.g., compound 9 in ) display downfield shifts for C3-H and C5-H protons (δ ~8.5–9.0 ppm) compared to [1,5-c] analogs (δ ~7.5–8.0 ppm for C2-H and C5-H). Such differences arise from variations in ring annulation and electron delocalization .

Substituent Effects on Physicochemical Properties

Substituents at positions 3 and 7 significantly influence molecular properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties Reference ID
This compound Cl (7), oxan-4-yl (3) C₁₁H₁₂ClN₄O 266.69* Susceptible to Dimroth rearrangement; higher m.p. than [1,5-c] isomers
7-Chloro-3-(2,4-difluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidine Cl (7), 2,4-difluorophenyl (3) C₁₁H₅ClF₂N₄ 266.63 Density: 1.62 g/cm³; pKa: -1.93
7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine Cl (7), phenyl (3) C₁₁H₇ClN₄ 230.65 SMILES: C1=CC=C(C=C1)C2=NN=C3N2C=NC(=C3)Cl
7-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine Br (7), Cl (3) C₆H₃BrClN₃ 237.47 Structural analog with halogen substitution

Key Observations :

  • Halogen Substitution : Chlorine at position 7 enhances electrophilicity, facilitating nucleophilic substitution reactions. Bromine analogs (e.g., 7-bromo derivatives) may offer enhanced reactivity in cross-coupling reactions .
  • Aromatic vs.

Preparation Methods

Cyclization of Hydrazinylpyrimidines

One common route involves cyclizing 3-ethoxycarbonyl-2-hydrazinylpyrimidines or 2-hydrazinylpyrimidines with reagents such as phosphorus oxychloride (POCl3), benzoyl chloride, or acetic anhydride. For example, refluxing 7-bromo-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one with POCl3 under inert atmosphere at elevated temperature (115 °C) for 2–3 hours yields halogenated triazolopyrimidines with good yields (up to 90%).

Step Reagents & Conditions Yield (%) Notes
1 7-bromo-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one + POCl3, reflux 2h under argon 90 Beige solid, used without further purification
2 Intermediate + POCl3, 115 °C, 3h 35 Beige solid after workup

This method can be adapted for the chloro-substituted analogs by starting with appropriately substituted pyrimidine precursors.

One-Pot Multicomponent Synthesis

A versatile and efficient approach reported for related triazolopyrimidines is the one-pot three-component reaction involving:

  • 5-amino-1-phenyl-1H-1,2,4-triazoles,
  • Aromatic aldehydes,
  • Ethyl acetoacetate.

This method allows the formation of the triazolopyrimidine core under mild conditions, with the advantage of operational simplicity and good yields. The structures of the products are confirmed by IR, 1H-NMR, 13C-NMR, and HRMS.

Although this specific method is described fortriazolo[4,3-a]pyrimidines, it provides a conceptual framework for synthesizing other regioisomers such as the [4,3-c] isomer.

Halogenation and Functional Group Transformations

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Yield Range Advantages Challenges
Cyclization of hydrazinylpyrimidines POCl3, reflux, inert atmosphere 35–90% High yield, well-established procedure Requires careful handling of POCl3
One-pot multicomponent synthesis 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, ethyl acetoacetate Moderate to high Operational simplicity, mild conditions Limited reports on [4,3-c] isomer
Nucleophilic substitution for oxan-4-yl introduction Oxan-4-yl halide, base or catalyst Variable Specific introduction of tetrahydropyran ring Requires precursor availability
Halogenation (chlorination) POCl3 or similar chlorinating agents High Efficient introduction of chloro substituent Harsh reaction conditions

Research Findings and Notes

  • The preparation of triazolopyrimidines is well-documented with various synthetic routes available depending on the substitution pattern desired.
  • The use of phosphorus oxychloride is a common and effective method for chlorination and cyclization but requires careful control of conditions to optimize yield and purity.
  • One-pot multicomponent reactions provide a greener and more efficient route but are more commonly reported for different regioisomers of triazolopyrimidines.
  • The introduction of the oxan-4-yl substituent is less commonly detailed in literature but can be inferred to proceed via nucleophilic substitution on a suitable halogenated intermediate.

Q & A

Q. What are the conventional synthetic routes for 7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine, and what are the critical intermediates?

The synthesis typically involves cyclocondensation of chlorinated pyrimidine precursors with oxan-4-yl hydrazines. Key steps include:

  • Chlorosulfonation : Chlorine introduction via reaction with chlorosulfonic acid or thionyl chloride, where substitution occurs preferentially at the C-6 position in triazolo[4,3-a]pyrimidine scaffolds .
  • Oxan-4-yl incorporation : Use of oxan-4-yl hydrazonoyl chlorides or aldehydes under reflux conditions (e.g., in ethanol or ethylene glycol monomethyl ether) to form the triazole ring .
  • Purification : Crystallization from solvents like dimethylformamide (DMF) or ethanol/dioxane mixtures to isolate the final product .

Q. How is the structural confirmation of this compound achieved using spectroscopic and crystallographic methods?

  • NMR spectroscopy : 1^1H and 13^13C NMR are used to verify substituent positions. For example, the oxan-4-yl group shows characteristic signals for the tetrahydropyran oxygen (δ 3.5–4.0 ppm) and axial/equatorial protons .
  • X-ray crystallography : Single-crystal studies (e.g., CCDC entries) confirm the triazolo-pyrimidine core geometry and substituent orientations. Parameters like mean C–C bond lengths (0.003–0.005 Å) and R-factors (<0.05) ensure accuracy .

Q. What reaction conditions optimize the yield of this compound, and how do solvent/catalyst choices influence selectivity?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while high-boiling solvents (Ph2_2O, EGME) facilitate cyclization at 140–160°C .
  • Catalysts : Acidic conditions (p-toluenesulfonic acid) or transition metals (Cu, Pd) promote coupling reactions. For example, palladium catalysts enable Suzuki-Miyaura cross-coupling for aryl substitutions .
  • Temperature control : Prolonged reflux (>3 hours) is critical for complete ring closure but may require quenching to prevent over-chlorination .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect the compound’s bioactivity, and what SAR trends are observed?

  • C-7 position : Chlorine substitution enhances electrophilicity, improving binding to kinase ATP pockets. Replacing Cl with aryl/vinyl groups (via C–C coupling) alters solubility and target affinity .
  • Oxan-4-yl vs. other heterocycles : The oxan-4-yl group improves metabolic stability compared to smaller rings (e.g., piperazine), as shown in pharmacokinetic studies of analogous triazolo-pyrimidines .
  • SAR analysis : Quantitative structure-activity relationship (QSAR) models highlight logP and polar surface area as critical parameters for blood-brain barrier penetration in CNS-targeted derivatives .

Q. What mechanisms explain unexpected byproduct formation during synthesis, and how can they be mitigated?

  • Chlorine displacement : Competing nucleophilic attack at C-7 (instead of C-6) may occur under basic conditions, forming regioisomers. Use of sterically hindered bases (e.g., K2_2CO3_3) minimizes this .
  • Oxidation side reactions : The oxan-4-yl group’s oxygen can oxidize under acidic conditions, leading to ring-opened byproducts. Strict inert atmosphere (N2_2) and low-temperature workup are recommended .

Q. How can contradictions between in vitro and in vivo efficacy data be resolved for this compound?

  • Metabolic stability : Poor in vivo activity may stem from rapid hepatic clearance. Microsomal assays (e.g., CYP450 inhibition) and deuterium labeling can identify metabolic hotspots .
  • Formulation adjustments : Encapsulation in PEGylated liposomes or co-administration with CYP inhibitors (e.g., ketoconazole) improves bioavailability in rodent models .
  • Species-specific differences : Cross-species target binding assays (e.g., SPR) reveal variations in affinity, guiding translational study design .

Methodological Recommendations

  • Synthetic protocols : Follow safety guidelines for handling chlorinated reagents (e.g., PPE, fume hood use) as per SDS recommendations .
  • Data validation : Use orthogonal characterization (HPLC purity >98%, HRMS) to confirm compound identity, especially for analogs with subtle structural changes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-Chloro-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-c]pyrimidine

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